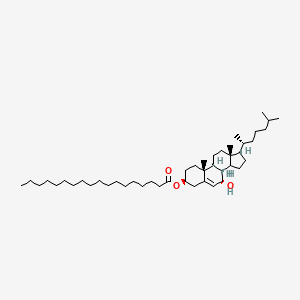

7-Hydroxycholesterol-3-stearate

Description

Propriétés

Numéro CAS |

26108-71-4 |

|---|---|

Formule moléculaire |

C45H80O3 |

Poids moléculaire |

669.1 g/mol |

Nom IUPAC |

[(3S,7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate |

InChI |

InChI=1S/C45H80O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-42(47)48-37-28-30-44(5)36(32-37)33-41(46)43-39-27-26-38(35(4)24-22-23-34(2)3)45(39,6)31-29-40(43)44/h33-35,37-41,43,46H,7-32H2,1-6H3/t35-,37+,38-,39+,40+,41-,43+,44+,45-/m1/s1 |

Clé InChI |

TZCPWCWBUUWOBB-LQLPOJMZSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)O)CCC4C(C)CCCC(C)C)C)C |

SMILES isomérique |

CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C=C2C1)O)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)O)CCC4C(C)CCCC(C)C)C)C |

Synonymes |

7-HCS 7-hydroxycholesterol-3-stearate 7alpha-hydroxycholesterol-3beta-stearate |

Origine du produit |

United States |

Metabolic Pathways and Biotransformation of 7 Hydroxycholesterol 3 Stearate

Hydrolysis of 7-Hydroxycholesterol-3-stearate

The initial and obligatory step in the metabolism of this compound is the cleavage of the stearate (B1226849) group from the 3-hydroxyl position of the sterol. This hydrolysis reaction releases free 7-hydroxycholesterol (B8083268), which can then enter downstream metabolic pathways. This process is catalyzed by cholesterol esterases.

Cholesterol Esterase Activity (e.g., Pancreatic Cholesterol Esterase)

Pancreatic cholesterol esterase, an enzyme secreted into the small intestine, plays a significant role in the digestion and absorption of dietary cholesterol esters. While its primary function is in the gut, studies on the metabolic fate of intravenously administered [4-14C]7 alpha-hydroxycholesterol-3 beta-stearate in hamsters with bile fistulas have demonstrated that serum esterified 7-hydroxycholesterol is effectively taken up by the liver and hydrolyzed by cholesterol esterase. This indicates that once in circulation, this compound can be a substrate for hepatic cholesterol esterases, leading to the release of 7-hydroxycholesterol.

Intracellular Ester Hydrolases (e.g., Neutral Cholesteryl Ester Hydrolase)

Within cells, the hydrolysis of cholesteryl esters is carried out by intracellular ester hydrolases. Neutral Cholesteryl Ester Hydrolase 1 (NCEH1) is a key enzyme in this process, particularly in macrophages nih.govnih.gov. NCEH1 is located in the endoplasmic reticulum and is responsible for hydrolyzing stored cholesteryl esters, releasing free cholesterol for efflux from the cell wikipedia.orgreactome.org. While direct evidence for the hydrolysis of this compound by NCEH1 is not extensively documented, its known activity on various cholesteryl esters suggests it is a likely candidate for the intracellular hydrolysis of this oxysterol ester. Research has shown that NCEH1 can hydrolyze the ester of another oxysterol, 25-hydroxycholesterol (B127956), indicating a broader substrate specificity that likely includes other hydroxycholesterol esters nih.gov.

Conversion to Downstream Sterol Derivatives

Following hydrolysis, the liberated 7-hydroxycholesterol molecule undergoes further enzymatic modifications. These reactions primarily involve the sterol nucleus and prepare the molecule for its eventual conversion into bile acids.

Further Hydroxylation and Oxidation of the Sterol Moiety

The 7-hydroxycholesterol molecule can be further metabolized by various cytochrome P450 (CYP) enzymes. These enzymes can introduce additional hydroxyl groups at different positions on the sterol ring and side chain, or oxidize existing hydroxyl groups. For instance, 7α-hydroxycholesterol can be a substrate for enzymes like CYP27A1 and CYP8B1 in the bile acid synthesis pathway researchgate.netyoutube.com. Additionally, other CYP enzymes, such as CYP46A1, have been shown to catalyze side-chain oxidations of 7α-hydroxycholesterol nih.gov. The oxidation of the 7-hydroxyl group can also occur, leading to the formation of 7-ketocholesterol (B24107), a reaction that can be catalyzed by 11β-hydroxysteroid dehydrogenase type 1 novartis.com.

| Enzyme Family | Specific Enzyme(s) | Action on 7-hydroxycholesterol or related sterols |

| Cytochrome P450 | CYP7A1 | Converts cholesterol to 7α-hydroxycholesterol (initial step) nih.govdiva-portal.org |

| Cytochrome P450 | CYP27A1 | Involved in side-chain oxidation in the bile acid pathway researchgate.netyoutube.com |

| Cytochrome P450 | CYP8B1 | Introduces a 12α-hydroxyl group in the formation of cholic acid researchgate.netyoutube.com |

| Cytochrome P450 | CYP46A1 | Catalyzes side-chain oxidations of 7α-hydroxycholesterol nih.gov |

| Dehydrogenase | 11β-HSD1 | Can oxidize 7β-hydroxycholesterol to 7-ketocholesterol novartis.com |

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

To increase their water solubility and facilitate excretion, sterol molecules can undergo conjugation reactions. The two primary forms of conjugation are glucuronidation and sulfation.

Glucuronidation: This process involves the transfer of glucuronic acid from UDP-glucuronic acid to the sterol, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs) wikipedia.org. While direct studies on the glucuronidation of 7-hydroxycholesterol are limited, it is a known metabolic pathway for other steroids and bile acids mdpi.com. The presence of hydroxyl groups on 7-hydroxycholesterol makes it a potential substrate for UGT enzymes.

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the sterol molecule nih.gov. Specific human sulfotransferases have been identified that act on cholesterol and oxysterols nih.gov. The sulfation of oxysterols is recognized as an important metabolic pathway nih.gov.

Integration into Bile Acid Synthesis Pathways

The primary metabolic fate of 7-hydroxycholesterol is its conversion into the primary bile acids, cholic acid and chenodeoxycholic acid themedicalbiochemistrypage.orgnih.govwikipedia.org. This occurs through the "neutral" or "classic" pathway of bile acid synthesis, where the formation of 7α-hydroxycholesterol by CYP7A1 is the rate-limiting step nih.govthemedicalbiochemistrypage.org.

Classical Pathway Intermediates

The classical pathway is the principal route for the conversion of cholesterol, and subsequently 7α-hydroxycholesterol, into primary bile acids. This pathway is initiated in the endoplasmic reticulum of hepatocytes and involves a series of enzymatic modifications to the sterol nucleus and the side chain. nih.gov

Following the hydrolysis of the stearate group, the resulting 7α-hydroxycholesterol is acted upon by 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase/isomerase (HSD3B7). This enzyme catalyzes the conversion of 7α-hydroxycholesterol into 7α-hydroxy-4-cholesten-3-one (C4) . nih.govresearchgate.netnih.gov This intermediate, C4, represents a crucial branch point in the synthesis of the two major primary bile acids: cholic acid and chenodeoxycholic acid. nih.govresearchgate.netresearchgate.net

The fate of C4 is determined by the activity of sterol 12α-hydroxylase (CYP8B1), another key regulatory enzyme. nih.govresearchgate.netresearchgate.net

Synthesis of Cholic Acid : In the presence of CYP8B1, 7α-hydroxy-4-cholesten-3-one is hydroxylated at the 12α position to form 7α,12α-dihydroxycholest-4-en-3-one . researchgate.net This intermediate then undergoes several further modifications of its sterol ring and side chain, ultimately leading to the formation of cholic acid . researchgate.netreactome.org

Synthesis of Chenodeoxycholic Acid : If 7α-hydroxy-4-cholesten-3-one is not hydroxylated by CYP8B1, it proceeds down a different metabolic route. nih.govresearchgate.net Through a series of reactions involving other enzymes that modify the A ring and shorten the side chain, it is converted into chenodeoxycholic acid . nih.govresearchgate.net

The final step in the hepatic synthesis of primary bile acids is conjugation. Both cholic acid and chenodeoxycholic acid are conjugated with the amino acids glycine (B1666218) or taurine (B1682933) to form water-soluble bile salts, such as glycocholic acid, taurocholic acid, glycochenodeoxycholic acid, and taurochenodeoxycholic acid. nih.govnih.gov These conjugated bile acids are then actively secreted into the bile. nih.govtaylorandfrancis.com

| Precursor | Enzyme | Intermediate/Product | Resulting Primary Bile Acid |

|---|---|---|---|

| 7α-Hydroxycholesterol | HSD3B7 | 7α-Hydroxy-4-cholesten-3-one (C4) | Branch Point |

| 7α-Hydroxy-4-cholesten-3-one (C4) | CYP8B1 | 7α,12α-Dihydroxycholest-4-en-3-one | Cholic Acid |

| 7α-Hydroxy-4-cholesten-3-one (C4) | (Pathway without CYP8B1) | Various Intermediates | Chenodeoxycholic Acid |

| Cholic Acid / Chenodeoxycholic Acid | BAAT | Conjugated Bile Acids (e.g., Glycocholic acid) | Excreted into Bile |

Alternative Pathway Intermediates

The alternative, or acidic, pathway of bile acid synthesis is generally initiated by the hydroxylation of cholesterol at a different position than C7, most notably by mitochondrial sterol 27-hydroxylase (CYP27A1) to form 27-hydroxycholesterol, or by cholesterol 25-hydroxylase (CH25H). nih.govnih.govresearchgate.net These oxysterols are then subsequently hydroxylated at the 7α-position by oxysterol 7α-hydroxylase (CYP7B1). nih.govresearchgate.net

Since this compound already possesses the defining 7α-hydroxyl group, its de-esterified form, 7α-hydroxycholesterol, is the primary substrate for the classical pathway. nih.govnih.gov However, research indicates that the classical and acidic pathways are not entirely separate and can intersect. nih.gov Studies with human hepatocytes have shown that 7α-hydroxycholesterol is efficiently converted to both cholic acid and chenodeoxycholic acid. nih.gov This suggests that intermediates from the classical pathway, such as those with a 3-oxo-7α-hydroxy-Δ⁴-ring structure, can undergo side-chain oxidation characteristic of the acidic pathway. nih.gov

Therefore, while 7α-hydroxycholesterol does not initiate the alternative pathway, its downstream metabolites can be processed by enzymes that are also part of the acidic pathway, influencing the final ratio of cholic acid to chenodeoxycholic acid. nih.gov The regulation determining the relative formation of these two primary bile acids occurs at metabolic steps beyond the initial hydroxylation of the cholesterol molecule. nih.gov

| Typical Initiating Substrate | Key Initiating Enzyme | Key Intermediate | Relevance to 7α-Hydroxycholesterol |

|---|---|---|---|

| Cholesterol | CYP27A1 | 27-Hydroxycholesterol | Not a direct pathway for 7α-hydroxycholesterol. |

| 27-Hydroxycholesterol | CYP7B1 | 7α,27-Dihydroxycholesterol | Bypassed as the starting molecule is already 7α-hydroxylated. |

| Classical Pathway Intermediates (e.g., C4) | Side-chain oxidizing enzymes | Side-chain oxygenated C24- and C27-steroids | Indicates an intersection point where classical pathway metabolites can be processed by acidic pathway enzymes. nih.gov |

Hepatic Clearance Mechanisms

The hepatic clearance of circulating this compound is a highly efficient process designed to convert a lipophilic sterol ester into water-soluble excretable products. nih.gov The clearance mechanism involves several sequential steps:

Hepatic Uptake : Esterified 7α-hydroxycholesterol is effectively taken up from the bloodstream by the liver. nih.gov

Enzymatic Hydrolysis : Within the hepatocytes, cholesterol esterase cleaves the stearate fatty acid from the 3β-hydroxyl group, releasing free 7α-hydroxycholesterol. nih.govnih.gov

Biotransformation to Bile Acids : The free 7α-hydroxycholesterol is then metabolized, primarily through the classical pathway, into the primary bile acids, cholic acid and chenodeoxycholic acid, as detailed previously. nih.gov

Conjugation : To increase their water solubility and reduce their potential toxicity, the newly synthesized bile acids are conjugated with either glycine or taurine. taylorandfrancis.comnih.gov This is a critical step for facilitating their transport out of the hepatocyte.

Biliary Excretion : The final step is the active transport of the conjugated bile salts across the canalicular membrane of the hepatocyte and into the bile. This is mediated by specific transport proteins, such as the bile salt export pump (BSEP/ABCB11) and multidrug resistance-associated protein 2 (MRP2/ABCC2). taylorandfrancis.com

Studies in hamsters using radiolabeled 7α-hydroxycholesterol-3β-stearate have demonstrated the efficiency of this clearance system. A significant percentage (around 56.5%) of the administered radioactivity was recovered in the bile within 7 hours, primarily in the form of taurine- and glycine-conjugated cholic and chenodeoxycholic acid. nih.gov Appreciable radioactivity also remained in the liver, while only trace amounts were found in the blood and urine, underscoring the liver's central role in the clearance and excretion of this compound. nih.gov

Cellular and Subcellular Dynamics of 7 Hydroxycholesterol 3 Stearate

Intracellular Trafficking and Distribution

Once formed, the intracellular path of 7-Hydroxycholesterol-3-stearate is directed towards storage, sequestering it away from membrane systems where its precursor might otherwise interfere with normal function.

The endoplasmic reticulum (ER) is the central hub for the synthesis and metabolism of lipids, including cholesterol and its derivatives. nih.gov The esterification of the parent molecule, 7-hydroxycholesterol (B8083268), with a fatty acid is catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT). nih.govwikipedia.orgnih.gov This enzyme is an integral membrane protein located in the ER. nih.gov ACAT facilitates the reaction between an oxysterol, such as 7-hydroxycholesterol, and a long-chain fatty acyl-CoA, like stearoyl-CoA, to produce a highly nonpolar cholesteryl ester. wikipedia.org

Research has demonstrated that various oxysterols can serve as substrates for both ACAT isoforms (ACAT1 and ACAT2). nih.gov For instance, 7-ketocholesterol (B24107), a closely related oxysterol, is known to be esterified by ACAT in different cell types. nih.govarvojournals.org This process of converting free oxysterols into their esterified forms is a critical cellular mechanism. nih.gov By attaching the stearate (B1226849) chain, the cell transforms 7-hydroxycholesterol into this compound, effectively neutralizing the reactive hydroxyl group and preparing the molecule for safe intracellular storage. wikipedia.orgnih.gov

The synthesis of neutral lipids like cholesteryl esters in the ER is the foundational step for the biogenesis of lipid droplets. elifesciences.org The esterification of sterols, including oxysterols, by ACAT leads to the accumulation of these hydrophobic esters within the bilayer of the ER membrane. elifesciences.org As these molecules accumulate, they cause the membrane to bud towards the cytosol, eventually pinching off to form distinct organelles known as lipid droplets. elifesciences.org

These droplets are specialized for energy and lipid storage, consisting of a core of neutral lipids, such as triglycerides and sterol esters, enclosed by a phospholipid monolayer studded with specific proteins. nih.gov Consequently, this compound is sequestered within the hydrophobic core of these cytoplasmic lipid droplets. nih.govnih.gov This storage mechanism serves a protective function, preventing the accumulation of potentially toxic free oxysterols in cellular membranes. wikipedia.org Studies on cardiac cells have shown that exposure to 7-ketocholesterol enhances the accumulation of cholesteryl esters, highlighting this pathway as a key response to oxysterol presence. nih.gov

While the parent compound, 7-hydroxycholesterol, can insert into cellular membranes and alter their biophysical properties, the esterified form, this compound, behaves very differently. dordt.edufrontiersin.orgnih.gov The addition of the long, saturated stearate chain renders the molecule extremely hydrophobic. wikipedia.org

This high degree of non-polarity prevents it from stably integrating into the phospholipid bilayer of cellular membranes in the same way as free sterols. Instead of aligning with phospholipids (B1166683), its bulky, nonpolar nature drives it to partition away from the aqueous environment of the cytosol and the polar head groups of the membrane surface. wikipedia.org Therefore, any association of this compound with membranes is transient and primarily involves its sequestration into the hydrophobic core of lipid droplets or lipoproteins, rather than direct interaction with the membrane surface itself. wikipedia.orgnih.gov

Inter-organelle Transport Mechanisms

The transport of sterols between different organelles is a complex process essential for maintaining cellular lipid homeostasis and can occur through vesicular or non-vesicular pathways. nih.govfrontiersin.org Non-vesicular transport is often rapid and mediated by a class of soluble lipid-transfer proteins (LTPs) that shuttle individual lipid molecules through the cytoplasm, frequently at sites of close contact between two organelles. nih.govfrontiersin.org

However, these mechanisms are primarily suited for the transport of less hydrophobic lipids like free cholesterol or unesterified oxysterols. researchgate.net The large, highly nonpolar structure of this compound makes it an unlikely candidate for transport by monomer-carrying LTPs. Its movement between organelles is therefore not thought to occur directly. Instead, its transport is intrinsically linked to the dynamics of the lipid droplets in which it is stored. Organelles can exchange lipids through collisions or the transfer of entire lipid droplets, representing an indirect route for the movement of their contents. The primary transport event concerning this molecule is the trafficking of its precursor, 7-hydroxycholesterol, to the ER for the crucial esterification step. researchgate.net

Transport via Lipoprotein Systems

For transport between tissues and organs through the aqueous environment of the bloodstream, water-insoluble lipids like this compound must be packaged into specialized carrier particles called lipoproteins. wikipedia.orgsigmaaldrich.com These complex particles are composed of a central core of neutral lipids, which includes triglycerides and cholesteryl esters, surrounded by an amphipathic outer shell of phospholipids, free cholesterol, and proteins known as apolipoproteins. wikipedia.orgresearchgate.net

The esterification of oxysterols is a key step that facilitates their incorporation into the core of lipoproteins. nih.gov Studies using 25-hydroxycholesterol (B127956) as a model have shown that esterification shifts the oxysterol's distribution in the blood from being bound to albumin to being associated with Low-Density Lipoprotein (LDL) and High-Density Lipoprotein (HDL). nih.gov The transfer of these oxysterol esters between different classes of lipoproteins in the plasma can be facilitated by the Cholesteryl Ester Transfer Protein (CETP). nih.gov It has also been shown that esterified 7-ketocholesterol can be effluxed from cells to HDL. nih.gov Therefore, it is understood that this compound is transported systemically within the hydrophobic core of lipoproteins. Cells can then take up this compound via receptor-mediated endocytosis of these lipoprotein particles, such as through the LDL receptor. wikipedia.orgnih.gov

Data Tables

Table 1: Key Proteins and Organelles in the Dynamics of Sterol Esters

| Entity | Type | Primary Role in the Metabolism of this compound | Relevant Findings |

| Endoplasmic Reticulum (ER) | Organelle | Site of synthesis and esterification of the parent oxysterol. | The ER contains the necessary enzymes, like ACAT, for converting 7-hydroxycholesterol into its stearate ester. nih.govnih.gov |

| ACAT/SOAT | Enzyme | Catalyzes the esterification of 7-hydroxycholesterol to form this compound. | Acyl-CoA:cholesterol acyltransferases are known to esterify a variety of sterols and oxysterols. nih.govarvojournals.org |

| Lipid Droplets | Organelle | Primary site for the intracellular storage of this compound. | These organelles sequester the hydrophobic ester in their neutral lipid core, preventing cellular toxicity. nih.govelifesciences.org |

| Lipoproteins (e.g., LDL, HDL) | Particle | Transport this compound through the bloodstream between tissues. | Esterified oxysterols are packaged into the hydrophobic core of lipoproteins for systemic transport. nih.govnih.gov |

| CETP | Protein | Mediates the transfer of sterol esters between different lipoproteins in the plasma. | Cholesteryl Ester Transfer Protein can facilitate the exchange of esterified oxysterols among HDL and LDL particles. nih.gov |

| LDL Receptor | Protein | Mediates the cellular uptake of this compound from lipoproteins. | Cells can internalize LDL particles containing the sterol ester via receptor-mediated endocytosis. wikipedia.orgnih.gov |

Regulatory Mechanisms in 7 Hydroxycholesterol 3 Stearate Metabolism

Transcriptional Regulation of Enzymes Involved

The expression of genes central to cholesterol and oxysterol metabolism is under the stringent control of a sophisticated network of transcription factors. These factors respond to intracellular sterol concentrations, modulating the synthesis and activity of enzymes like ACAT/SOAT.

Liver X Receptors (LXRα and LXRβ) are nuclear receptors that function as the primary cellular sensors for cholesterol. frontiersin.orgmagtechjournal.com They are activated by oxysterols, which are oxidized derivatives of cholesterol, including precursors to 7-hydroxycholesterol (B8083268). nih.govnih.gov When cellular cholesterol levels rise, the concentration of oxysterols increases, leading to the binding and activation of LXRs.

Once activated, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called LXR Response Elements (LXREs) in the promoter regions of target genes. frontiersin.org This binding initiates the transcription of a suite of genes aimed at reducing cellular cholesterol load. nih.gov Key LXR target genes include those involved in cholesterol efflux, transport, and catabolism. For instance, LXR activation upregulates the expression of ATP-binding cassette (ABC) transporters like ABCA1 and ABCG1, which are crucial for transporting cholesterol out of cells to high-density lipoprotein (HDL) particles. frontiersin.orgnih.gov

While ACAT/SOAT genes themselves are not primary LXR targets, the LXR pathway influences the substrate pool (7-hydroxycholesterol) for ACAT. By promoting the removal and catabolism of cholesterol and oxysterols, LXR activation represents a key feedback mechanism to prevent excessive sterol accumulation. magtechjournal.com

Table 1: Key LXR Target Genes in Cholesterol Homeostasis

| Gene | Protein | Function in Cholesterol Metabolism |

| ABCA1 | ATP-binding cassette transporter A1 | Mediates the efflux of cholesterol and phospholipids (B1166683) to lipid-poor apolipoproteins. |

| ABCG1 | ATP-binding cassette transporter G1 | Promotes cholesterol efflux to HDL particles. |

| APOE | Apolipoprotein E | A component of lipoproteins, facilitates lipid transport and clearance. |

| CYP7A1 | Cholesterol 7α-hydroxylase | The rate-limiting enzyme in the conversion of cholesterol to bile acids in the liver. |

| SREBP-1c | Sterol Regulatory Element-Binding Protein-1c | A transcription factor that primarily regulates genes involved in fatty acid synthesis. |

The Sterol Regulatory Element-Binding Protein (SREBP) pathway provides a powerful counter-regulatory mechanism to the LXR system. While LXRs manage cholesterol excess, SREBPs respond to cholesterol depletion by activating genes for cholesterol synthesis and uptake. nih.govwikipedia.org The primary isoform for cholesterol regulation is SREBP-2. nih.govnih.gov

The activity of SREBP is controlled through a sophisticated process involving its cellular localization. In sterol-replete cells, the SREBP precursor is held inactive in the endoplasmic reticulum (ER) membrane, bound to the SREBP Cleavage-Activating Protein (SCAP). wikipedia.orgreactome.org When cellular sterol levels are high, SCAP binds to another ER-resident protein called Insulin-induced gene (Insig). nih.govnih.gov Oxysterols, such as 25-hydroxycholesterol (B127956) and potentially 7-hydroxycholesterol, are potent inducers of the SCAP-Insig interaction, effectively locking the SREBP-SCAP complex in the ER. reactome.orgnih.govmdpi.com

Conversely, when cellular sterol levels fall, SCAP undergoes a conformational change, dissociates from Insig, and escorts the SREBP precursor from the ER to the Golgi apparatus. wikipedia.orgstem-art.com In the Golgi, SREBP is cleaved by two proteases (S1P and S2P), releasing its active N-terminal domain. reactome.orgstem-art.com This active fragment then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoters of target genes, activating their transcription. nih.govwikipedia.org These target genes include HMG-CoA reductase (the rate-limiting enzyme in cholesterol synthesis) and the LDL receptor (for cholesterol uptake). nih.govyoutube.com

Therefore, the presence of 7-hydroxycholesterol contributes to the oxysterol pool that suppresses SREBP-2 processing, leading to a shutdown of de novo cholesterol synthesis. This ensures that the cell does not produce more cholesterol when sufficient levels, signaled by oxysterols, are already present.

Table 2: Key SREBP-2 Target Genes in Cholesterol Synthesis

| Gene | Protein | Function in Cholesterol Synthesis |

| HMGCR | HMG-CoA Reductase | Rate-limiting enzyme in the mevalonate (B85504) pathway for cholesterol synthesis. |

| HMGCS1 | HMG-CoA Synthase | Catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. |

| SQLE | Squalene (B77637) Epoxidase | A key enzyme in the post-squalene part of the cholesterol synthesis pathway. |

| LDLR | Low-Density Lipoprotein Receptor | Mediates the endocytosis of cholesterol-rich LDL particles. |

| DHCR7 | 7-dehydrocholesterol (B119134) reductase | Catalyzes the final step in cholesterol biosynthesis. wikipedia.org |

Post-Transcriptional and Post-Translational Control of Enzymes

Beyond transcriptional control, the enzymes responsible for the metabolism of 7-Hydroxycholesterol-3-stearate are subject to more immediate regulatory influences. These include post-transcriptional modifications that affect mRNA stability and translation, and post-translational modifications that directly alter enzyme activity.

The key enzyme for the synthesis of this compound is ACAT/SOAT. frontiersin.org ACAT1 is ubiquitously expressed, whereas ACAT2 expression is more restricted to the intestine and liver. nih.govahajournals.org Both enzymes are located in the ER and catalyze the esterification of cholesterol and oxysterols. nih.govnih.gov The reverse reaction, the hydrolysis of the ester bond to release 7-hydroxycholesterol and stearic acid, is performed by neutral cholesterol ester hydrolases (nCEH). nih.gov

Post-transcriptional regulation of SOAT1 has been observed, with factors like the tumor suppressor p53 shown to influence its mRNA and protein levels. nih.gov Furthermore, the stability of the SOAT1 protein can be controlled through post-translational modifications like ubiquitination. The deubiquitinating enzyme USP19, for example, can stabilize SOAT1 by removing ubiquitin tags, thereby protecting it from degradation. nih.gov

Crucially, ACAT/SOAT enzymes are allosterically regulated. They possess distinct binding sites for sterols that act as substrates and for those that act as allosteric activators. nih.govnih.gov Cholesterol and various oxysterols can serve as both substrates for esterification and as activators of the enzyme's catalytic activity. nih.gov This means that an increase in the concentration of the substrate, 7-hydroxycholesterol, not only provides more material for the reaction but also directly enhances the catalytic rate of the ACAT enzyme, allowing for a rapid esterification response to rising oxysterol levels.

The hydrolysis of cholesterol esters is primarily mediated by Neutral Cholesterol Ester Hydrolase 1 (NCEH1) and Hormone-Sensitive Lipase (LIPE) in macrophages. nih.govnih.govelsevierpure.com The regulation of these hydrolases is critical for mobilizing stored sterols for efflux or other cellular uses.

Feedback Mechanisms in Sterol Homeostasis

The regulation of this compound metabolism is a central component of the broader feedback system that maintains cellular cholesterol homeostasis. The generation of oxysterols like 7-hydroxycholesterol from excess cholesterol serves as a multifaceted signal that initiates a coordinated cellular response to prevent sterol toxicity. nih.gov

This feedback system operates through a dual-pronged approach:

Signaling: 7-hydroxycholesterol and other oxysterols act as signaling molecules that trigger transcriptional reprogramming. They activate LXR to promote cholesterol removal and simultaneously inhibit the SREBP-2 pathway to halt cholesterol synthesis and uptake. frontiersin.orgnih.gov This dual action ensures a swift and efficient response to cholesterol overload.

Detoxification and Storage: The esterification of 7-hydroxycholesterol to form this compound is a direct detoxification mechanism. wikipedia.org By converting the biologically active oxysterol into an inert cholesteryl ester, the cell sequesters it into cytoplasmic lipid droplets. nih.gov This process, catalyzed by the allosterically activated ACAT/SOAT enzyme, prevents the accumulation of free oxysterols which could otherwise disrupt membrane integrity and cellular functions. nih.gov

In essence, 7-hydroxycholesterol acts as both a messenger of sterol excess and a substrate for its own containment. The resulting this compound represents a temporary, safe storage form, which can be hydrolyzed by nCEHs to release the sterol when needed. nih.gov This intricate cycle of esterification and hydrolysis, governed by a hierarchy of transcriptional and post-translational controls, allows the cell to dynamically manage its cholesterol and oxysterol content.

Analytical and Methodological Approaches for 7 Hydroxycholesterol 3 Stearate Research

Extraction and Sample Preparation Techniques

The analysis of sterol esters like 7-Hydroxycholesterol-3-stearate from biological sources presents a significant challenge due to the complexity of the lipidome. The initial and most critical step is the extraction of the lipid fraction from the aqueous environment of biological matrices.

The extraction of lipids, including sterol esters, from biological samples is a foundational step for their analysis. mdpi.com A widely adopted and effective method is the modified Bligh-Dyer procedure. lipidmaps.orgnih.gov This technique facilitates the separation of lipids from other cellular components into an organic phase. For instance, in analyzing lipids from cultured cells, the process begins with washing the cells in a cold phosphate-buffered saline (PBS) solution. lipidmaps.org Subsequently, a solvent mixture, typically chloroform (B151607) and methanol (B129727), is added to the cell suspension to extract the lipids. lipidmaps.org Deuterated internal standards are often added during this stage to ensure accurate quantification and to account for any loss during sample processing. lipidmaps.orgnih.gov

The choice of extraction solvent can significantly impact efficiency. Studies comparing different solvent systems for high-throughput lipidomics have shown that methods incorporating an aqueous component generally perform better for matrices like human serum and tissue homogenates. mdpi.comnih.gov Specifically, a mixture of dichloromethane (B109758) and methanol has demonstrated greater effectiveness in isolating the lipid fraction compared to other organic solvents like tert-butyl methyl ether. mdpi.comnih.gov After extraction, the organic phase containing the lipids is separated, dried, and prepared for further analysis. lipidmaps.org

Table 1: Common Lipid Extraction Methods from Biological Matrices

| Method | Typical Solvents | Biological Matrix Examples | Key Features |

| Modified Bligh-Dyer | Chloroform, Methanol, Water/PBS lipidmaps.orgnih.gov | Cultured cells, Tissues, Plasma lipidmaps.orgnih.govlipidmaps.org | Robust and widely used for broad lipid extraction. lipidmaps.orgnih.gov |

| High-Throughput Solvent Extraction | Dichloromethane, Methanol mdpi.comnih.gov | Human Serum, Milk, Tissue Homogenates mdpi.comnih.gov | Optimized for processing large numbers of samples (e.g., in 96-well plates). nih.gov |

Saponification and Derivatization Strategies

For the analysis of the core 7-hydroxycholesterol (B8083268) molecule, the ester bond in this compound must first be cleaved. This is achieved through saponification, a hydrolysis reaction typically carried out using a strong base like potassium hydroxide (B78521) (KOH) in an alcoholic solution, such as ethanol. lipidmaps.org This process yields the free sterol (7-hydroxycholesterol) and the fatty acid salt (stearate).

Following saponification, derivatization is often a necessary step, particularly for analysis by Gas Chromatography (GC). mdpi.com Derivatization converts the analyte into a more volatile and thermally stable compound, improving its chromatographic behavior and detection sensitivity. For sterols, this commonly involves silylating the hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers.

In the context of Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can also be employed to enhance ionization efficiency and achieve higher sensitivity. For example, while not specific to 7-hydroxycholesterol, the derivatizing agent 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) has been used successfully to improve the detection of other sterols like 7-dehydrocholesterol (B119134) by forming adducts that are readily ionized and detected by mass spectrometry. nih.gov Such strategies highlight the potential for developing highly sensitive assays for specific oxysterols.

Chromatographic Separation Methods

Following extraction and preparation, chromatographic techniques are employed to separate 7-hydroxycholesterol from the myriad of other compounds present in the lipid extract. The choice of method depends on the specific analytical goals, such as quantification, isomeric separation, or comprehensive profiling.

High-Performance Liquid Chromatography (HPLC), especially when coupled with mass spectrometry (HPLC-MS), is a powerful and widely used technique for the analysis of sterols and their derivatives. nih.gov Reverse-phase HPLC is the most common mode of separation. nih.gov

In a typical setup, a C18 column is used to separate the lipids based on their hydrophobicity. lipidmaps.orgnih.gov The mobile phase often consists of a binary gradient of an organic solvent, like methanol or acetonitrile, and water, frequently with an additive such as ammonium (B1175870) acetate (B1210297) to improve ionization for MS detection. nih.gov This methodology allows for the effective resolution of various sterol species from a complex biological extract within a relatively short run time. nih.gov The sensitivity of HPLC-MS methods can be exceptionally high, allowing for the detection of sterols in the femtomole range. nih.gov HPLC has been successfully applied to quantify related compounds, such as 7α-hydroxycholesterol, in serum samples. researchgate.net

Table 2: Example HPLC-MS Parameters for Sterol Analysis

| Parameter | Condition | Reference |

| Column | Reverse-phase C18 | nih.gov |

| Mobile Phase | Binary gradient of methanol and water | nih.gov |

| Additive | 5mM Ammonium Acetate | nih.gov |

| Detection | Electrospray Ionization Mass Spectrometry (ESI-MS) | nih.gov |

| Analysis Time | ~30 minutes | nih.gov |

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with mass spectrometry (GC-MS), is another cornerstone technique for sterol analysis. mdpi.comnih.gov Due to the low volatility of sterols, derivatization to form more volatile species, such as TMS ethers, is a mandatory prerequisite for GC analysis. mdpi.com

The separation in GC is achieved based on the compounds' boiling points and interactions with the stationary phase of the GC column. GC-MS methods offer high sensitivity and specificity, especially when operated in the selected ion monitoring (SIM) mode. mdpi.comnih.gov In SIM mode, the mass spectrometer is set to detect only specific mass-to-charge ratio (m/z) ions characteristic of the target analyte, which significantly reduces background noise and improves detection limits. mdpi.com This approach has been successfully used to develop and validate powerful methods for determining various cholesterol precursors and oxysterols, including 7α-hydroxycholesterol and 7β-hydroxycholesterol, in plasma samples. mdpi.com

Supercritical Fluid Chromatography (SFC) is an emerging and powerful chromatographic technique that bridges the gap between normal-phase HPLC and GC. nih.gov It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. mdpi.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC. researchgate.net

SFC is particularly well-suited for lipid analysis because it is fully compatible with the injection of extracts in organic solvents and can effectively separate both nonpolar and moderately polar lipids. nih.gov The solvating power of the CO2 mobile phase can be easily tuned by adding a small amount of an organic modifier, such as methanol, and by adjusting the pressure and temperature. nih.gov This versatility makes SFC an excellent choice for separating complex lipid mixtures, including isomers. researchgate.netmdpi.com As a "green" technology that reduces the consumption of organic solvents, SFC is becoming an increasingly attractive option for both analytical and preparative-scale purification of high-value compounds from natural sources. mdpi.comresearchgate.net

Mass Spectrometry Applications for Identification and Quantification

Mass spectrometry (MS) stands as a cornerstone analytical technique in the study of sterols and their esters, including this compound. Its high sensitivity and specificity are indispensable for accurately identifying and quantifying these molecules within complex biological matrices. MS-based methods can distinguish between structurally similar compounds and measure them at very low concentrations, which is crucial for understanding their metabolic roles.

GC-MS and HPLC-MS/MS Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), also known as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the two principal platforms used for analyzing oxysterols and their derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique renowned for its high chromatographic resolution, which is particularly advantageous for separating isomeric sterols. nih.gov For compounds like 7-hydroxycholesterol, a derivatization step is typically required before analysis. researchgate.net This process, often involving trimethylsilylation with reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), increases the volatility and thermal stability of the analyte, making it suitable for gas chromatography. researchgate.net The subsequent mass analysis allows for precise identification based on characteristic fragmentation patterns. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a popular and robust method for the quantification of oxysterols. researchgate.netendocrine-abstracts.org A significant advantage of LC-MS/MS is that it can often be performed without chemical derivatization, simplifying sample preparation. scienceopen.comnih.gov However, in some applications, derivatization with agents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or picolinic acid is employed to enhance ionization efficiency and achieve lower detection limits. researchgate.netresearchgate.netnih.gov The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity and sensitivity by tracking the transition of a specific precursor ion to a product ion. nih.govlipidmaps.org This targeted approach is ideal for quantifying low-abundance lipids in complex samples like plasma or tissue extracts. nih.gov

Interactive Table 1: Comparison of GC-MS and HPLC-MS/MS for Sterol Analysis

| Feature | GC-MS | HPLC-MS/MS |

| Resolution | Excellent for separating isomers. nih.gov | Good; may require specific columns (e.g., PFP) to separate some isomers. sigmaaldrich.com |

| Derivatization | Generally required to increase volatility (e.g., silylation). researchgate.netresearchgate.net | Often not required, but can be used to improve sensitivity. scienceopen.comnih.govnih.gov |

| Sensitivity | High, especially with selected ion monitoring (SIM). | Very high, particularly with MRM mode on a triple quadrupole instrument. researchgate.netlipidmaps.org |

| Sample Throughput | Can be lower due to longer run times and sample preparation. nih.gov | Generally higher; amenable to high-throughput formats (e.g., 96-well plates). endocrine-abstracts.org |

| Instrumentation | Widespread availability. | Requires more specialized and costly instrumentation. |

| Primary Use | Detailed structural identification and analysis of volatile compounds. | Targeted quantification and analysis of a wide range of compounds in complex mixtures. |

Isotopic Labeling and Tracing Studies

Isotopic labeling is a critical tool in metabolic research, enabling both precise quantification and the tracing of metabolic pathways. Stable isotope dilution mass spectrometry is considered the gold standard for accurate quantification of metabolites. nih.govresearchgate.net This technique involves adding a known quantity of a stable isotope-labeled version of the analyte (e.g., 7α-hydroxycholesterol-d7) to a sample at the earliest stage of processing. nih.govlipidmaps.org This internal standard experiences the same processing and analytical variations as the endogenous, unlabeled analyte. By measuring the ratio of the analyte to its isotopic internal standard, researchers can correct for sample loss during extraction and purification, as well as for variations in instrument response, leading to highly accurate and precise measurements. nih.gov

Furthermore, isotopic labeling is instrumental in tracing studies to elucidate metabolic fluxes. In this approach, cells or organisms are supplied with a precursor molecule labeled with a stable isotope (e.g., ¹³C-glucose or D₃₅-stearic acid). nih.govnih.gov By tracking the incorporation of the isotope into downstream metabolites over time, scientists can map metabolic pathways and quantify the rate of synthesis and turnover of compounds like this compound.

In vitro and Ex vivo Model Systems for Metabolic Studies

To investigate the metabolism of this compound, researchers utilize a variety of in vitro and ex vivo model systems. These models provide controlled environments to study specific biochemical processes, overcoming the complexities of whole-organism (in vivo) studies. nih.gov

In vitro models include a range of systems from isolated enzymes to complex cell cultures. Liver microsomes, which are vesicles of endoplasmic reticulum isolated from homogenized liver cells, are frequently used. They contain key enzymes involved in cholesterol metabolism, such as cholesterol 7α-hydroxylase (CYP7A1), and are used to study the formation rate of metabolites like 7α-hydroxycholesterol. nih.gov Various cell lines, including those derived from the liver, vascular wall, or brain, are also employed to study the cellular processing and signaling effects of oxysterols. nih.gov More recently, three-dimensional (3D) culture systems like spheroids and organoids are being adopted. These models better recapitulate the cellular architecture and function of native tissue, offering more physiologically relevant insights into cholesterol metabolism. researchgate.net

Ex vivo models involve the use of tissues or organs that have been removed from an organism and are studied in a laboratory setting. For example, excised muscle tissue from mice can be incubated with stable isotope-labeled fatty acids to measure their incorporation into various lipid species. nih.gov This approach allows for organ-specific metabolic assessments in a system that maintains much of its native cellular structure and function, bridging the gap between simplified in vitro cultures and complex in vivo experiments. nih.gov

Interactive Table 2: Model Systems in Metabolic Research

| Model Type | System | Common Applications for Sterol Metabolism |

| In Vitro | Isolated Enzymes | Studying the kinetics and specificity of a single metabolic reaction (e.g., CYP7A1 activity). nih.gov |

| Subcellular Fractions (e.g., Microsomes) | Assessing the activity of enzyme complexes in their native membrane environment. nih.gov | |

| 2D Cell Cultures | Investigating cellular uptake, transport, and signaling effects of sterols in various cell types. nih.gov | |

| 3D Cell Cultures (Spheroids/Organoids) | Modeling tissue-level cholesterol metabolism and cell-cell interactions in a more physiologically relevant context. researchgate.net | |

| Ex Vivo | Excised Tissues/Organs | Measuring metabolic flux and fatty acid incorporation in specific organs under controlled conditions. nih.gov |

| Tissue Slices | Studying metabolic pathways while preserving the tissue architecture. |

Theoretical and Mechanistic Roles in Sterol Homeostasis

Modulation of Cellular Cholesterol Levels

The formation of 7-Hydroxycholesterol-3-stearate is a key event in the cellular management of cholesterol. The parent compounds, 7α- and 7β-hydroxycholesterol, and the related 7-ketocholesterol (B24107) (7KC), are powerful regulators of cholesterol homeostasis. hmdb.caactamedica.org These oxysterols can suppress cholesterol biosynthesis by inhibiting key enzymes like HMG-CoA reductase and downregulating the SREBP (sterol regulatory element-binding protein) pathway. hmdb.caelifesciences.org

The enzyme ACAT plays a crucial role by esterifying not only cholesterol but also various oxysterols, including 7-hydroxycholesterol (B8083268). nih.gov By converting 7-hydroxycholesterol to this compound, ACAT activity serves two main purposes:

Detoxification and Sequestration : High levels of unesterified oxysterols can be cytotoxic. nih.govnih.gov Esterification neutralizes their reactive potential and facilitates their storage in cytosolic lipid droplets, thus protecting the cell. elifesciences.orgnih.gov

Regulation of Cholesterol Synthesis : Some oxysterols, like 7KC, have been found to paradoxically increase intracellular cholesterol levels by upregulating the enzyme squalene (B77637) epoxidase (SQLE), a key player in cholesterol synthesis. nih.govresearchgate.net The conversion to an ester like this compound would mitigate this effect by removing the active oxysterol from circulation.

| Enzyme | Function | Relevance to this compound | References |

|---|---|---|---|

| CYP7A1 (Cholesterol 7α-hydroxylase) | Catalyzes the first step in the classic bile acid synthesis pathway, converting cholesterol to 7α-hydroxycholesterol. | Produces the primary precursor to this compound. | nih.gov |

| ACAT/SOAT (Acyl-CoA:cholesterol acyltransferase) | Esterifies cholesterol and oxysterols with fatty acids. | Directly synthesizes this compound from 7-hydroxycholesterol and stearoyl-CoA. | nih.govnih.gov |

| 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1) | Can reduce 7-ketocholesterol to 7β-hydroxycholesterol. | Generates a precursor that can be esterified to its stearate (B1226849) form. | nih.govbioscientifica.com |

| Squalene Epoxidase (SQLE) | An enzyme in the cholesterol biosynthesis pathway. | Its expression can be upregulated by 7-ketocholesterol, a related oxysterol. Esterification to a stearate would likely abrogate this effect. | nih.govresearchgate.net |

Influence on Membrane Dynamics and Organization

Unesterified 7-hydroxycholesterol can insert into cellular membranes, significantly altering their biophysical properties. nih.gov Studies on 7β-hydroxycholesterol have shown it can be incorporated into the membrane fraction of cells, where it affects membrane fluidity and the ratio of certain phospholipids (B1166683). nih.gov Oxysterols like 7-ketocholesterol are known to accumulate in specialized membrane microdomains called lipid rafts, disrupting their structure and function. bioscientifica.com

The esterification of 7-hydroxycholesterol with stearic acid at the 3-position has a profound impact on its interaction with membranes. The resulting this compound is a much more hydrophobic and bulky molecule. This structural change prevents it from aligning within the phospholipid bilayer in the same manner as cholesterol or its unesterified precursor. Instead of integrating into the membrane and affecting its dynamics directly, this compound is partitioned away from membranes and targeted for storage within lipid droplets. elifesciences.orgnih.gov Therefore, the primary role of this compound in membrane dynamics is indirect: its formation removes the membrane-perturbing parent oxysterol from the membrane environment, thereby helping to preserve membrane integrity and the organization of lipid rafts.

Interplay with Other Lipid Classes and Metabolic Pathways

The synthesis of this compound is a clear example of the interplay between sterol and fatty acid metabolism. The reaction requires a substrate from each pathway: 7-hydroxycholesterol from sterol oxidation and stearoyl-CoA from fatty acid metabolism, linked by the enzyme ACAT. nih.gov This process highlights a key metabolic node where the cell coordinates the management of excess sterols and fatty acids.

Furthermore, the presence of 7-hydroxycholesterol in membranes can alter the metabolism of other lipid classes. For example, the incorporation of 7β-hydroxycholesterol was found to decrease the ratio of diphosphatidylglycerol (cardiolipin) to phosphatidylglycerol in Mycoplasma capricolum, indicating an influence on phospholipid composition. nih.gov The hydroxyl group on the cholesterol molecule is crucial for its orientation and hydrogen bonding with other membrane lipids. orientjchem.org By forming this compound, the cell effectively removes a disruptive sterol from the membrane, preventing these downstream effects on other lipid classes and maintaining the structural and functional integrity of the phospholipid bilayer.

Ligand Activity and Receptor Interactions (e.g., GPCRs, Nuclear Receptors)

Oxysterols, including 7-hydroxycholesterol, are important signaling molecules that act as ligands for various nuclear receptors. actamedica.org They are particularly known as potent activators of Liver X Receptors (LXRα and LXRβ). nih.gov Upon activation by an oxysterol ligand, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) on DNA, upregulating genes involved in cholesterol efflux, transport, and excretion. nih.gov Oxysterols can also influence the activity of the Farnesoid X Receptor (FXR), a key regulator of bile acid synthesis. nih.gov

The esterification of 7-hydroxycholesterol to this compound serves as a powerful mechanism to terminate this signaling. The 3β-hydroxyl group is critical for the interaction with the ligand-binding domain of nuclear receptors. By attaching a bulky stearate group at this position, the molecule can no longer fit into the ligand-binding pocket, effectively rendering it inactive as a direct transcriptional regulator. This conversion represents a key off-switch, allowing the cell to tightly control the duration and intensity of LXR- and FXR-mediated signaling.

While direct interaction is blocked, an indirect influence on G-protein coupled receptors (GPCRs) remains a theoretical possibility. The function of many GPCRs is sensitive to the surrounding lipid environment of the membrane. nih.gov By regulating the concentration of membrane-perturbing 7-hydroxycholesterol via its conversion to the stearate ester, the cell indirectly preserves the lipid environment required for normal GPCR signaling. nih.govnih.gov

| Pathway/Target | Effect of Parent Oxysterol (e.g., 7-hydroxycholesterol, 7-ketocholesterol) | Mechanistic Role of Esterification to this compound | References |

|---|---|---|---|

| Cholesterol Biosynthesis (SREBP pathway) | Inhibitory | Terminates the inhibitory signal by removing the active oxysterol. | hmdb.caelifesciences.org |

| ACAT/SOAT Activity | Activates | Product of the activated pathway, part of a feedback loop for sterol storage. | nih.govnih.gov |

| Liver X Receptor (LXR) Signaling | Activates | Inactivates the ligand, terminating the signaling cascade for cholesterol efflux. | nih.gov |

| Farnesoid X Receptor (FXR) Signaling | Modulates | Blocks the interaction, thus preventing modulation of bile acid synthesis pathways. | nih.gov |

| Membrane Lipid Rafts | Disrupts organization | Prevents disruption by sequestering the parent oxysterol into lipid droplets. | bioscientifica.com |

Future Directions in 7 Hydroxycholesterol 3 Stearate Research

Elucidation of Uncharacterized Enzymatic Transformations

The metabolic fate of 7-Hydroxycholesterol-3-stearate is a critical area for future investigation. While the metabolism of its components—7α-hydroxycholesterol and stearic acid—is understood in certain contexts, the enzymatic processes governing the intact ester are largely uncharacterized.

Initial studies in rats have shown that 3β-stearyl-7α-hydroxycholesterol is metabolized, with metabolites found in the bile, liver microsomes, and mitochondria. nih.gov This suggests that the ester is likely hydrolyzed to yield 7α-hydroxycholesterol and stearic acid, which then enter their respective metabolic pathways. However, the specific hydrolases or esterases responsible for this initial cleavage have not been identified. Future research should focus on identifying and characterizing these enzymes. A potential starting point could be to investigate known cholesterol ester hydrolases and carboxylesterases for their activity towards this specific substrate.

Furthermore, the enzymatic transformations of the 7-hydroxycholesterol (B8083268) core following hydrolysis are complex. The enzyme cholesterol 7α-hydroxylase is key in the degradation of cholesterol to bile acids, and its product is 7α-hydroxycholesterol. nih.gov The subsequent metabolism involves a cascade of other enzymes. For instance, 3β-hydroxysteroid dehydrogenase type 7 is active against 7α-hydroxylated sterols and is involved in bile acid synthesis. hmdb.ca It is plausible that once liberated from its stearate (B1226849) ester, 7-hydroxycholesterol follows these established pathways, but this requires direct experimental confirmation. Research could explore whether the stearate ester itself can be a substrate for further modifications before hydrolysis, a possibility that remains entirely unexplored.

| Enzyme/System | Potential Role in this compound Metabolism | Known Function | Supporting Evidence/Rationale |

| Carboxylesterases/Cholesterol Ester Hydrolases | Hydrolysis of the stearate ester bond to release 7-hydroxycholesterol and stearic acid. | Catalyze the hydrolysis of ester bonds in various lipids. | Metabolism of the compound has been observed in rat liver, a primary site for these enzymes. nih.gov |

| 3β-hydroxysteroid dehydrogenase type 7 (HSD3B7) | Metabolism of the released 7-hydroxycholesterol. | Plays a crucial role in the biosynthesis of bile acids from 7α-hydroxylated sterols. hmdb.ca | This is a known downstream enzyme in the pathway for 7α-hydroxycholesterol. hmdb.ca |

| Cytochrome P450 Enzymes (e.g., CYP11A1) | Potential modification of the sterol core. | Involved in the side-chain cleavage and hydroxylation of various sterols, including 7-dehydrocholesterol (B119134). nih.gov | The sterol core is structurally similar to other P450 substrates. nih.gov |

Development of Advanced Analytical Techniques for Comprehensive Profiling

A significant hurdle in studying this compound is the analytical challenge it presents. Differentiating sterols and their esters from a complex biological matrix is difficult due to their structural similarities. mdpi.com Future research must focus on developing and refining advanced analytical techniques for its specific and sensitive detection.

Current methods for sterol analysis, such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS), provide a strong foundation. mdpi.comnih.gov GC-MS is powerful for separating volatile compounds, though it may require derivatization for non-volatile lipids. researchgate.net High-performance liquid chromatography (HPLC), particularly with C18 columns, is widely used for separating hydrophobic compounds like sterols and their esters. mdpi.com However, these methods need to be optimized for the unique physicochemical properties of this compound.

The development of targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays represents a promising future direction. researchgate.netnih.gov LC-MS/MS offers high sensitivity and specificity, making it ideal for quantifying low-abundance lipids. researchgate.net For challenging molecules like sterols, derivatization techniques can be employed to enhance ionization efficiency and improve detection limits. nih.govnih.gov For example, derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) has been successfully used to improve the detection of 7-dehydrocholesterol. nih.gov Similar strategies could be developed for this compound.

Moreover, advanced sample preparation techniques are crucial. Solid-supported liquid extraction (SLE) has proven effective in removing interfering lipids like phospholipids (B1166683), thereby improving the recovery and purity of the target analyte. nih.gov The integration of such advanced extraction methods with high-resolution MS will be essential for accurate profiling in diverse biological samples. nih.gov

| Analytical Technique | Application in this compound Research | Advantages | Challenges/Areas for Development |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification and structural analysis of the sterol core after hydrolysis and derivatization. | High-resolution separation and established libraries for identification. mdpi.comnih.gov | Requires derivatization for non-volatile sterol esters; thermal stability can be a concern. mdpi.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Direct quantification of the intact ester in complex matrices like plasma and tissues. | High sensitivity and specificity; suitable for non-volatile compounds. researchgate.netnih.gov | Method development is required; potential for ion suppression from matrix effects. nih.gov |

| Supercritical Fluid Chromatography (SFC) | Separation of structurally similar sterol esters. | Offers unique selectivity compared to LC and GC. mdpi.com | Less commonly available instrumentation compared to LC and GC. |

| Derivatization Strategies | Enhancement of ionization efficiency and chromatographic separation. | Improved sensitivity and detection limits. nih.gov | Requires additional sample preparation steps; selection of an optimal derivatizing agent for this specific molecule. |

Integration into Systems Biology and Lipidomics Models

The field of lipidomics aims to provide a comprehensive quantitative description of the full spectrum of lipids in a biological system. nih.gov Currently, many lipidomics studies focus on major lipid classes, while less abundant but biologically potent molecules like oxysterol esters are often overlooked. A key future direction is the integration of this compound into systems biology and lipidomics models.

This integration requires the development of the analytical methods mentioned previously to accurately quantify its levels across different states (e.g., health vs. disease models). By including this specific ester in large-scale lipid profiling, researchers can begin to map its correlations with other lipids, proteins, and metabolic pathways. Oxysterols are known signaling molecules that can regulate gene expression, often through nuclear receptors like the Liver X Receptor (LXR). nomuraresearchgroup.com It is unknown whether the stearate ester has similar activities or if it acts as an inactive reservoir that releases the active oxysterol upon hydrolysis.

Incorporating this compound into "sterolomic" investigations could reveal its role within the broader network of sterol metabolism. researchgate.net For example, understanding how its concentration changes in response to dietary shifts, genetic modifications in metabolic enzymes, or drug treatments in animal models could provide insights into its function. These data can then be used to build more sophisticated computational models of lipid homeostasis, potentially uncovering novel regulatory loops and interactions that are currently invisible.

Mechanistic Studies in Diverse Biological Systems (excluding human clinical trials)

Understanding the precise biological function of this compound requires mechanistic studies in relevant biological systems. While direct studies on this ester are scarce, research on its parent compound, 7β-hydroxycholesterol, has been conducted in various cell models, including rat astrocytes, where it showed cytotoxic effects on transformed cells. nih.govnih.gov

Future research should extend these investigations using the stearate ester form in a variety of non-human biological systems. Cell culture models are an excellent starting point. For example, exposing primary hepatocytes from rats or mice to this compound could elucidate its effects on bile acid synthesis, cholesterol metabolism, and lipogenesis. Comparing its effects to equimolar amounts of 7-hydroxycholesterol and stearic acid could dissect the specific role of the esterified form. Given that stearic acid is a key saturated fatty acid used in cell culture and is a precursor for oleic acid, its delivery via this sterol ester could have unique metabolic consequences. sigmaaldrich.com

Animal models, such as mice or rats, will be invaluable for studying the compound's in vivo effects. For instance, administering isotopically labeled this compound could trace its absorption, distribution to various organs (e.g., liver, brain, adipose tissue), and metabolic conversion. Such studies could investigate its impact on liver gene expression, plasma lipid profiles, and the development of metabolic pathologies in disease models (e.g., diet-induced obesity or atherosclerosis models in rodents). These non-clinical studies are essential for building a foundational understanding of the molecule's physiological and pathophysiological significance.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 7-Hydroxycholesterol-3-stearate in laboratory settings?

- Methodological Answer : Synthesis typically involves esterification of 7-hydroxycholesterol with stearic acid using catalysts like dicyclohexylcarbodiimide (DCC) or enzymatic methods. Key steps include:

- Purification : Column chromatography (silica gel) or preparative HPLC to isolate the esterified product .

- Characterization : Confirm structural integrity via H/C NMR and FT-IR spectroscopy. Purity should be validated using HPLC with UV/ELSD detection (e.g., C18 column, isocratic elution with acetonitrile:water) .

- Safety : Follow protocols for handling cholesterol derivatives, including PPE and waste disposal guidelines (e.g., neutralization of acidic byproducts) .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodological Answer :

- Extraction : Liquid-liquid extraction (LLE) using chloroform:methanol (2:1) or solid-phase extraction (SPE) with C18 cartridges.

- Quantification :

- LC-MS/MS : Multiple reaction monitoring (MRM) mode with precursor ion m/z 665.6 [M+H] and product ions (e.g., m/z 369.3 for stearate cleavage). Optimize collision energy to minimize matrix interference .

- GC-MS : Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Use internal standards (e.g., deuterated cholesterol esters) for calibration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different experimental models?

- Methodological Answer :

- Systematic Review : Conduct a meta-analysis to identify variables affecting outcomes, such as:

- Experimental Conditions : Differences in cell culture media (e.g., lipid-free vs. serum-containing) may alter compound bioavailability .

- Purity : Impurities in synthesized batches (e.g., unreacted 7-hydroxycholesterol) can confound results. Validate purity via orthogonal methods (NMR + HPLC) .

- Cross-Model Validation : Compare effects in in vitro (e.g., macrophage foam cell assays) and in vivo (e.g., ApoE mice) models under standardized dosing protocols .

Q. What considerations are critical when designing in vivo studies to investigate the metabolic pathways of this compound?

- Methodological Answer :

- Model Selection : Use knock-out rodent models (e.g., CYP7A1-deficient mice) to assess enzymatic oxidation pathways.

- Dosing Strategy : Administer via oral gavage with lipid emulsifiers (e.g., Tween-80) to enhance absorption. Monitor plasma pharmacokinetics over 24h .

- Endpoint Analysis : Combine lipidomics (LC-MS) with histopathology (e.g., liver steatosis scoring) to correlate metabolic flux with tissue damage .

Q. How should researchers address the lack of ecological toxicity data for this compound?

- Methodological Answer :

- In Silico Prediction : Use tools like EPI Suite to estimate biodegradation potential (e.g., BIOWIN model) and bioaccumulation (log P ~12.5 indicates high persistence) .

- In Vitro Assays : Test acute toxicity in Daphnia magna (OECD 202) or algal growth inhibition (OECD 201) at concentrations up to 100 µM. Include solvent controls (e.g., DMSO ≤0.1%) .

Data Contradiction Analysis

Q. What strategies can mitigate discrepancies in reported cytotoxicity thresholds for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.